
4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the iodine atom on the phenyl ring and the isopropyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-iodoaniline with isopropyl hydrazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki coupling and Sonogashira coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions to replace the iodine atom with various functional groups.
Sonogashira Coupling: Copper and palladium catalysts are used in Sonogashira coupling to introduce alkynes into the molecule.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl compounds, while Sonogashira coupling can produce alkynyl derivatives.
Scientific Research Applications
4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and isopropyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with an iodine atom on the phenyl ring, used in various coupling reactions.
1-Isopropyl-1H-pyrazole: A pyrazole derivative with an isopropyl group, used in the synthesis of pharmaceuticals and agrochemicals.
4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole: A similar compound with a bromine atom instead of iodine, used in similar applications.
Uniqueness
4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole is unique due to the presence of both the iodine atom and the isopropyl group, which confer specific chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution reactions, while the isopropyl group affects its binding affinity and specificity in biological systems.
Properties
Molecular Formula |
C12H13IN2 |
|---|---|
Molecular Weight |
312.15 g/mol |
IUPAC Name |
4-(4-iodophenyl)-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C12H13IN2/c1-9(2)15-8-11(7-14-15)10-3-5-12(13)6-4-10/h3-9H,1-2H3 |
InChI Key |
UJPWONKTWZTION-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11793219.png)
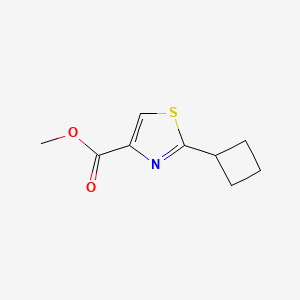
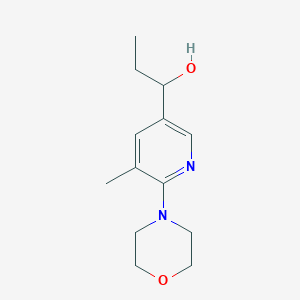
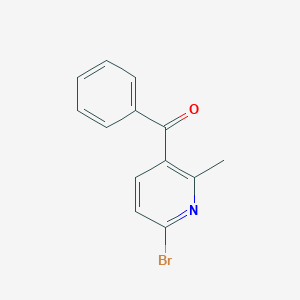

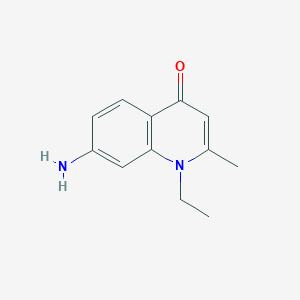
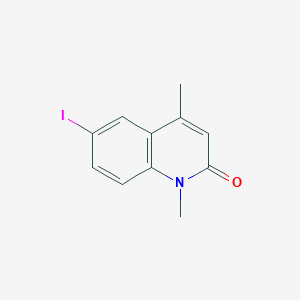
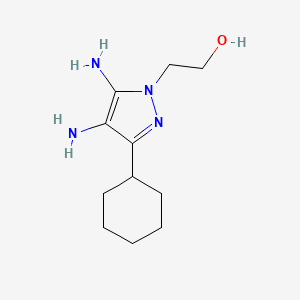
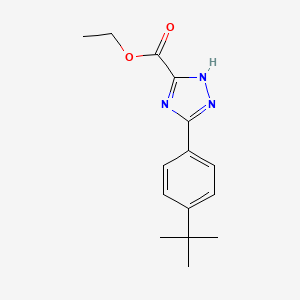
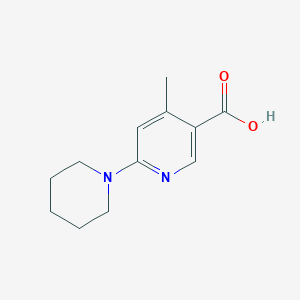
![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793295.png)
